molecular formula C15H20BrNO2 B592113 tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate CAS No. 1032350-06-3

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Cat. No. B592113
M. Wt: 326.234
InChI Key: DVTBDRZBNXFPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288407B2

Procedure details

1-(4-bromophenyl)cyclobutanecarboxylic acid (7-1, 10.89 g, 42.7 mmol), Boc anhydride (10.90 mL, 47.0 mmol), sodium azide (9.71 g, 149 mmol), tetrabutylammonium bromide (2.048 mL, 6.40 mmol) and zinc trifluoromethansulfonate (0.155 g, 0.427 mmol) were stirred in THF (100 ml) at 60° for 4 h. The reaction mixture was cooled to room temperature and EtOAc and saturated aqueous sodium bicarbonate were added to the mixture. The suspension was filtered through a glass frit and the filtrate was extracted with EtOAc, washing with water and brine. The organic layer was dried over Na2SO4, filtered and reduced in vacuo to a tan oil. The crude product was purified by normal phase flash chromatography eluting with 5-15% EtOAc/Hex to give 7-2 as a white solid.
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
2.048 mL
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
zinc trifluoromethansulfonate
Quantity
0.155 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(O)=O)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:15][C:16]([O:19][C:20]([O:22]C(OC(C)(C)C)=O)=O)([CH3:18])[CH3:17].[N-:30]=[N+]=[N-].[Na+].C(=O)(O)[O-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.FC(F)(F)S([O-])(=O)=O.[Zn+2].FC(F)(F)S([O-])(=O)=O.CCOC(C)=O>[C:16]([O:19][C:20](=[O:22])[NH:30][C:8]1([C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=2)[CH2:9][CH2:10][CH2:11]1)([CH3:18])([CH3:17])[CH3:15] |f:2.3,4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
10.89 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C(=O)O
Name
Quantity
10.9 mL
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
9.71 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.048 mL
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
zinc trifluoromethansulfonate
Quantity
0.155 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Zn+2].FC(S(=O)(=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a glass frit
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was purified by normal phase flash chromatography
WASH
Type
WASH
Details
eluting with 5-15% EtOAc/Hex

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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